molecular formula C14H21NO B15168984 Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- CAS No. 651312-71-9

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)-

Cat. No.: B15168984
CAS No.: 651312-71-9
M. Wt: 219.32 g/mol
InChI Key: UMDGVFXQBMCYNZ-JSGCOSHPSA-N
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Description

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- is a chemical compound with the molecular formula C16H25NO2. This compound is known for its stereoselective properties and is often used in various scientific and industrial applications. It is a derivative of cyclohexane and contains a methoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves several synthetic routes. One common method is the Grignard reaction, where 2-(dimethylamino)methylcyclohexanone reacts with the Grignard reagent of 3-bromanisole. This reaction is known for its high stereoselectivity, producing the trans form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve high yields and purity. The use of solvents and salt additives can influence the diastereoselectivity of the Grignard reaction, ensuring the desired trans isomer is obtained .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing pain perception and other physiological processes .

Comparison with Similar Compounds

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

651312-71-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

[(1R,2R)-2-(3-methoxyphenyl)cyclohexyl]methanamine

InChI

InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1

InChI Key

UMDGVFXQBMCYNZ-JSGCOSHPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2CN

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2CN

Origin of Product

United States

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